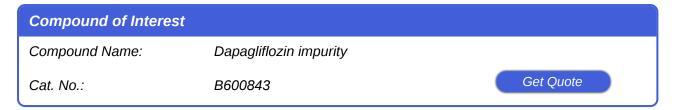


Dapagliflozin Impurity Profile: A Technical Guide to USP and EP Pharmacopeial Standards

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Dapagliflozin as stipulated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of Dapagliflozin.

Introduction to Dapagliflozin and its Impurities

Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion and a reduction in blood glucose levels. It is used in the management of type 2 diabetes mellitus.[1]

As with any pharmaceutical active ingredient, the manufacturing process and storage of Dapagliflozin can lead to the formation of impurities. These impurities can be process-related, degradation products, or residual solvents.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the acceptable levels of impurities in drug substances to ensure their safety and efficacy.[2] This guide focuses on the specified impurities and analytical procedures outlined in the USP and EP monographs for Dapagliflozin.



Dapagliflozin Impurity Profile: USP and EP

The United States Pharmacopeia and the European Pharmacopoeia list specific impurities that must be controlled in Dapagliflozin drug substance. The following tables summarize the known specified impurities.

United States Pharmacopeia (USP)

The USP monograph for Dapagliflozin Propanediol specifies the following impurity.

Table 1: Specified Impurity of Dapagliflozin Propanediol in USP

Impurity Name	Chemical Name	CAS Number	Acceptance Criterion
Dapagliflozin Related Compound A	(2S,3R,4R,5S,6R)-2- [4-Bromo-3-(4- ethoxybenzyl)phenyl]- 6- (hydroxymethyl)tetrah ydro-2H-pyran-3,4,5- triol	1807632-95-6	Specified in monograph

Note: The specific acceptance criterion for individual impurities in the current USP monograph is not publicly available without a subscription. The monograph does specify a limit for total impurities.

European Pharmacopoeia (EP)

The European Pharmacopoeia monograph for Dapagliflozin also specifies impurities that need to be controlled.

Table 2: Specified Impurity of Dapagliflozin in EP



Impurity Name	Chemical Name	CAS Number	Acceptance Criterion
Dapagliflozin Impurity A	(1S)-1,5-anhydro-1-C- [4-bromo-3-[(4- ethoxyphenyl)methyl]p henyl]-D-glucitol	1807632-95-6	Specified in monograph

Note: The specific acceptance criterion for individual impurities in the current EP monograph is not publicly available without a subscription.

Analytical Procedures for Impurity Determination

Both the USP and EP prescribe chromatographic methods for the separation and quantification of Dapagliflozin and its related compounds. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[2]

USP Method for Organic Impurities in Dapagliflozin Propanediol

The following is a summary of the chromatographic method described in a referenced USP-NF monograph for the determination of organic impurities in Dapagliflozin Propanediol.

Table 3: USP Chromatographic Method for Organic Impurities



Parameter	Condition
Mode	Gradient High-Performance Liquid Chromatography (HPLC)
Detector	UV 227 nm
Column	4.6-mm × 15-cm; 3.5-μm packing L1
Column Temperature	40°C
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Mobile Phase	Solution A: 0.05% trifluoroacetic acid in waterSolution B: 0.05% trifluoroacetic acid in acetonitrile
Gradient	Time (minutes)
0	
25	-
30	-
30.1	_
35	

General Principles of Method Validation

The analytical methods used for impurity profiling must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). This validation ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

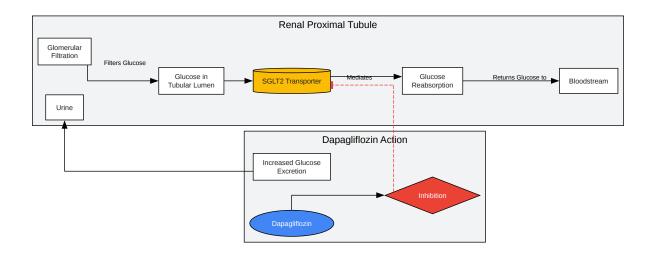


- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway and Experimental Workflow Dapagliflozin Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys. This inhibition prevents glucose reabsorption, leading to its excretion in the urine.





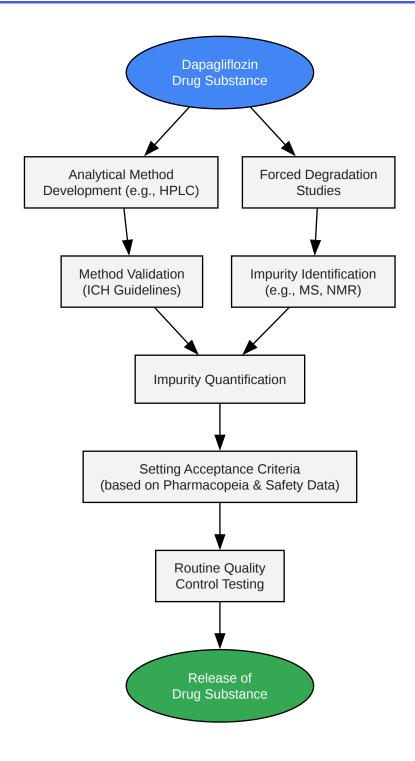
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Dapagliflozin's mechanism of action via SGLT2 inhibition.

General Workflow for Impurity Profiling

The process of identifying and quantifying impurities in a drug substance like Dapagliflozin involves a systematic workflow.





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A generalized workflow for **Dapagliflozin impurity** profiling.

Conclusion

The control of impurities in Dapagliflozin is a critical aspect of ensuring its quality, safety, and efficacy. The USP and EP provide the regulatory framework for the identification and control of



these impurities. This guide has summarized the available information on the specified impurities and the analytical methodologies for their determination. Adherence to these pharmacopeial standards is mandatory for drug manufacturers and is essential for obtaining and maintaining regulatory approval. For the most current and complete information, it is imperative to consult the latest editions of the respective pharmacopeias.

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